2,5-Difluorobenzene-1,3-diol
Description
Structure
3D Structure
Properties
CAS No. |
198139-56-9 |
|---|---|
Molecular Formula |
C6H4F2O2 |
Molecular Weight |
146.09 g/mol |
IUPAC Name |
2,5-difluorobenzene-1,3-diol |
InChI |
InChI=1S/C6H4F2O2/c7-3-1-4(9)6(8)5(10)2-3/h1-2,9-10H |
InChI Key |
GSVHITOUYDSWNI-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)F)O)F |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)O)F |
Synonyms |
1,3-Benzenediol,2,5-difluoro-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 2,5 Difluorobenzene 1,3 Diol and Its Analogs
Direct Fluorination Strategies
Direct fluorination aims to introduce fluorine atoms onto the resorcinol (B1680541) core in a single or minimal number of steps. The key challenge in this approach lies in controlling the regioselectivity of the fluorination reaction to obtain the desired 2,5-disubstituted pattern.
Regioselective Fluorination of Resorcinol Precursors
The direct fluorination of resorcinol (1,3-dihydroxybenzene) or its protected derivatives is a conceptually straightforward approach. However, the hydroxyl groups are strongly activating and ortho-, para-directing, which can lead to a mixture of fluorinated products. For instance, the direct fluorination of resorcinol with reagents like cesium fluoroxysulfate has been reported to yield a mixture of 2- and 4-fluororesorcinol in moderate yields. To achieve the specific 2,5-difluoro substitution, a protected form of resorcinol, such as 1,3-dimethoxybenzene, is often employed to modulate the reactivity and directing effects of the oxygen functionalities. Even with a protected precursor, achieving the desired 2,5-difluoro isomer exclusively remains a significant synthetic challenge, often resulting in mixtures of isomers.
Exploration of Novel Fluorinating Reagents
The development of modern electrophilic fluorinating reagents has significantly advanced the field of aromatic fluorination. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI) offer milder and more selective alternatives to traditional fluorinating agents. While these reagents have been successfully used for the fluorination of various activated aromatic systems, their application to achieve the specific 2,5-difluorination of resorcinol or its derivatives is not extensively documented and would likely face similar regioselectivity challenges as other direct fluorination methods. Research in this area continues to explore new catalysts and reaction conditions to enhance the regiocontrol of such transformations.
| Reagent Class | Example Reagent | Description |
| Electrophilic N-F | Selectfluor® | A commercially available, user-friendly electrophilic fluorinating agent. |
| Electrophilic N-F | N-Fluorobenzenesulfonimide (NFSI) | A crystalline solid used for electrophilic fluorination of a wide range of nucleophiles. |
| Electrophilic O-F | Cesium fluoroxysulfate | A powerful electrophilic fluorinating agent, though its use can be less selective. |
Multi-Step Synthesis from Diverse Benzene (B151609) Derivatives
Multi-step synthetic routes offer greater control over the final substitution pattern by building the molecule through a series of well-defined reactions. These approaches often start with benzene derivatives that already possess a substitution pattern conducive to the introduction of the desired functionalities.
Halogen Exchange Processes in Polyhalogenated Arenes
The halogen exchange (Halex) reaction is a powerful method for introducing fluorine into aromatic rings. This process typically involves the displacement of other halogens, most commonly chlorine, with fluoride ions, often from an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF). To synthesize 2,5-Difluorobenzene-1,3-diol via this method, a plausible precursor would be 2,5-dichlorobenzene-1,3-diol or a protected version thereof. The success of this reaction is highly dependent on the activation of the aromatic ring towards nucleophilic attack. The presence of the hydroxyl groups (or protected hydroxyls) would influence the electronic nature of the ring and thus the feasibility and conditions of the halogen exchange.
Nucleophilic Aromatic Substitution Routes for Fluorine Incorporation
Nucleophilic aromatic substitution (SNAr) provides another avenue for introducing fluorine atoms. This reaction requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a leaving group (such as a halogen or a nitro group) to activate the ring for nucleophilic attack by a fluoride source. A potential multi-step synthesis of this compound could involve a starting material like 1,3-dihydroxy-2,5-dinitrobenzene. The nitro groups would activate the ring for SNAr with a fluoride source to replace the nitro groups with fluorine. Subsequent reduction of any remaining nitro groups would be necessary. A more practical approach involves starting with a polyfluorinated and nitrated benzene derivative. For instance, the synthesis of fluorinated resorcinols has been achieved starting from commercially available fluorinated nitrobenzenes. acs.org This strategy involves the following sequence of reactions:
Methoxylation: The polyfluoronitrobenzene is treated with sodium methoxide to replace fluorine atoms with methoxy groups, directed by the activating effect of the nitro group.
Nitro Group Reduction: The nitro group is then reduced to an amino group, typically through catalytic hydrogenation.
Hydrodediazoniation: The resulting amino group is converted to a diazonium salt and subsequently removed (replaced with hydrogen).
Demethylation: Finally, the methoxy groups are cleaved, for example, using boron tribromide, to yield the desired fluorinated resorcinol. acs.org
This sequence provides excellent control over the final substitution pattern.
| Step | Reaction | Reagents | Purpose |
| 1 | Methoxylation | Sodium Methoxide (NaOMe) in Methanol (MeOH) | Introduction of methoxy groups as protected hydroxyls. |
| 2 | Nitro Group Reduction | Palladium on Carbon (Pd/C) and Hydrogen (H₂) | Conversion of the nitro group to an amino group. |
| 3 | Hydrodediazoniation | Nitrous Acid (HNO₂) followed by Hypophosphorous Acid (H₃PO₂) | Removal of the amino group. |
| 4 | Demethylation | Boron Tribromide (BBr₃) | Deprotection of methoxy groups to hydroxyl groups. |
Diazotization and Subsequent Fluorination Methods
The Balz-Schiemann reaction and related methods utilize the diazotization of an aromatic amine followed by decomposition of the resulting diazonium salt in the presence of a fluoride source (e.g., tetrafluoroborate or hexafluorophosphate) to introduce a fluorine atom. To synthesize this compound using this approach, a suitable precursor would be 2,5-diaminobenzene-1,3-diol. This diamino compound would undergo a double diazotization, followed by a double Balz-Schiemann reaction to introduce the two fluorine atoms. The feasibility of this approach would depend on the stability of the intermediate bis(diazonium) salt and the efficiency of the double fluorination step. A more controlled approach, as described in the previous section, involves the diazotization of a mono-amino precursor followed by hydrodediazoniation to remove an unwanted amino group after it has served its purpose in directing other substituents. acs.org
Derivatization and Functionalization Strategies of the Core Structure
The this compound core, a fluorinated resorcinol analog, presents a unique scaffold for chemical modification. The electron-withdrawing fluorine atoms and the electron-donating hydroxyl groups exert competing influences on the aromatic ring's reactivity, enabling diverse derivatization strategies. Functionalization can be targeted at the hydroxyl groups or the aromatic ring itself, leading to a wide array of novel compounds.
Synthesis of Substituted 1,3-Dioxane (B1201747) Derivatives
The 1,3-diol functionality of this compound is amenable to the formation of cyclic acetals, such as 1,3-dioxanes, upon reaction with aldehydes or ketones. This reaction serves not only as a method for protecting the diol moiety but also as a way to introduce new functionalities and stereochemical complexity. The formation of these derivatives is typically catalyzed by a Brønsted or Lewis acid, with the removal of water driving the reaction to completion. organic-chemistry.org
The general synthesis involves treating this compound with a carbonyl compound in the presence of a catalyst like p-toluenesulfonic acid (p-TsOH) in a solvent such as toluene, often with a Dean-Stark apparatus to remove the water byproduct. organic-chemistry.orgprepchem.com This acetalization is a versatile method for creating derivatives with varied substituents, depending on the carbonyl source used. imist.ma For instance, reaction with an aldehyde (R-CHO) would yield a 2-substituted 1,3-dioxane, while a ketone (R-CO-R') would result in a 2,2-disubstituted derivative.
While specific examples starting from this compound are not extensively documented in the retrieved literature, the methodology is well-established for analogous structures. For example, 2-(3,5-difluorophenyl)-5-propyl-1,3-dioxane has been synthesized from 3,5-difluorobenzaldehyde and 2-propylpropane-1,3-diol, demonstrating the feasibility of this transformation on fluorinated aromatic rings. rsc.org
Table 1: Representative Conditions for 1,3-Dioxane Formation
| Diol | Carbonyl Compound | Catalyst | Solvent | Conditions | Product |
| 1,3-Propanediol | Aldehyde/Ketone | p-Toluenesulfonic acid | Toluene | Reflux, Dean-Stark | 2-Substituted-1,3-dioxane |
| Ethylene Glycol | N-(4'-chloro-2'-fluoro-5'-formylphenyl)-3-(trifluoromethyl)glutarimide | p-Toluenesulfonic acid | Toluene | Reflux, Dean-Stark | Corresponding 1,3-dioxolane |
| This compound (Proposed) | Benzaldehyde | p-Toluenesulfonic acid | Toluene | Reflux, Dean-Stark | 2-Phenyl-4,6-difluoro-1,3-benzodioxane |
This table is based on established general methodologies for 1,3-dioxane synthesis. organic-chemistry.orgprepchem.com
Organometallic Approaches, Including Lithiation and Coupling Reactions
Organometallic strategies provide powerful tools for C-C and C-heteroatom bond formation, enabling extensive functionalization of the this compound scaffold. These approaches typically require initial protection of the acidic hydroxyl groups, for example, as methoxy or carbamate ethers, to prevent interference with the highly basic organometallic reagents.
Lithiation: Directed ortho-metalation (DoM) is a key strategy for regioselective functionalization. wikipedia.orgchem-station.com Protecting groups such as O-carbamates (-OCONR₂) or ethers (-OCH₃) can act as directed metalation groups (DMGs). uwindsor.cabaranlab.org These groups chelate with an organolithium reagent, such as n-butyllithium, directing deprotonation specifically to the adjacent ortho position. wikipedia.orgorganic-chemistry.org In the case of 2,5-difluoro-1,3-dimethoxybenzene, the methoxy groups would direct lithiation to the C4 and C6 positions. The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install new substituents. baranlab.org
Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are indispensable for creating aryl-aryl or aryl-alkene bonds. mdpi.comnih.gov To apply these methods, the this compound core must first be converted into a suitable coupling partner, typically an aryl halide or triflate. For example, bromination of the protected diol would yield a substrate ready for Suzuki coupling with various boronic acids or esters in the presence of a palladium catalyst. researchgate.net This approach allows for the synthesis of complex biaryl structures. mdpi.com Similarly, a Heck reaction could couple the halogenated scaffold with alkenes, introducing vinyl groups onto the aromatic core. mdpi.comnih.gov
Table 2: Potential Organometallic Functionalization Strategies
| Starting Material (Protected) | Reagent | Reaction Type | Potential Product |
| 4-Bromo-2,5-difluoro-1,3-dimethoxybenzene | Arylboronic acid, Pd catalyst | Suzuki Coupling | 4-Aryl-2,5-difluoro-1,3-dimethoxybenzene |
| 2,5-Difluoro-1,3-dimethoxybenzene | n-BuLi, then Electrophile (E+) | Directed ortho-Metalation | 4-E-2,5-difluoro-1,3-dimethoxybenzene |
| 4-Iodo-2,5-difluoro-1,3-dimethoxybenzene | Alkene, Pd catalyst | Heck Coupling | 4-Vinyl-2,5-difluoro-1,3-dimethoxybenzene |
Electrophilic Alkylation and Acylation of the Aromatic Ring
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the two hydroxyl groups. These groups direct incoming electrophiles to the ortho and para positions. In this specific molecule, the C4 and C6 positions are ortho to one hydroxyl group and para to the other, making them highly electronically favored sites for substitution. masterorganicchemistry.com The fluorine atoms are deactivating and also ortho, para-directing, but their influence is generally overcome by the powerful activating effect of the hydroxyls.
Friedel-Crafts Alkylation and Acylation: Direct Friedel-Crafts reactions on the unprotected diol can be complicated by side reactions and catalyst coordination with the hydroxyl groups. Therefore, these reactions are more effectively carried out on the protected ether derivatives, such as 2,5-difluoro-1,3-dimethoxybenzene. rsc.org Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃), would introduce a ketone functionality, primarily at the C4 or C6 position. google.comresearchgate.netnih.gov This reaction is generally preferred over alkylation because the resulting ketone is deactivating, which prevents poly-acylation. epa.gov The introduced ketone can be subsequently reduced to an alkyl group if desired. youtube.com
Fries Rearrangement: An alternative to direct Friedel-Crafts acylation is the Fries rearrangement. wikipedia.org This reaction involves the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. ajchem-a.comsigmaaldrich.com this compound can be first esterified at one or both hydroxyl groups. Subsequent treatment with a Lewis acid like AlCl₃ would cause the acyl group to migrate from the oxygen to the aromatic ring, typically favoring the para-position at lower temperatures and the ortho-position at higher temperatures. wikipedia.orgajchem-a.com This provides a regioselective method for introducing acyl groups onto the core structure.
Catalytic Advancements in Synthesis
Modern catalytic methods are crucial for the efficient and selective synthesis of fluorinated aromatic compounds like this compound and its derivatives. These advancements focus on creating and modifying C-F bonds and on achieving stereocontrol in derivatization reactions.
Transition Metal-Catalyzed C-F Bond Formation and Modification
The introduction of fluorine atoms into aromatic rings is a pivotal step in the synthesis of the target compound and its analogs. Transition-metal catalysis has emerged as a powerful strategy for C-F bond formation, offering alternatives to traditional, often harsh, fluorination methods. nih.gov Palladium, copper, and other metals are frequently employed to catalyze nucleophilic fluorination reactions. nih.govrsc.org
For the synthesis of the this compound scaffold, a potential pathway involves the palladium-catalyzed fluorination of a suitably substituted precursor, such as a dibromo- or ditriflate-resorcinol derivative. In this process, a palladium(0) complex undergoes oxidative addition with the aryl halide/triflate, followed by fluoride exchange and reductive elimination to form the C-F bond. nih.gov The choice of fluoride source (e.g., CsF, AgF) and ligands is critical for achieving high efficiency.
Furthermore, transition metals can catalyze the modification of C-H bonds to C-F bonds, although this is more challenging. These reactions often involve high-valent metal fluoride intermediates that can perform electrophilic fluorination on an electron-rich aromatic ring.
Organocatalytic Systems for Stereoselective Derivatization
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful platform for achieving stereoselectivity. While this compound is an achiral molecule, its derivatization can generate chiral products. Organocatalysts can be employed to control the stereochemical outcome of such reactions.
For example, a desymmetrization of the diol could be achieved through a stereoselective mono-acylation or mono-alkylation reaction catalyzed by a chiral organocatalyst, such as a chiral amine or phosphine. In such a scenario, the catalyst would transiently and reversibly bind to either the substrate or the reagent, creating a chiral environment that favors the formation of one enantiomer of the product over the other. This approach could be used to synthesize enantiopure building blocks for pharmaceuticals or materials science. While specific applications to this compound are not detailed in the provided search context, the principles of organocatalytic asymmetric synthesis are broadly applicable to the functionalization of symmetric molecules.
Mechanistic Insights into Catalytic Synthesis Pathways
The catalytic synthesis of this compound and its analogs represents a significant challenge in synthetic organic chemistry. The precise introduction of two fluorine atoms into the resorcinol core at the C2 and C5 positions requires overcoming the inherent directing effects of the hydroxyl groups, which strongly favor electrophilic substitution at the C4 and C6 positions. Mechanistic studies in this area are crucial for the rational design of catalysts and reaction conditions that can achieve the desired regioselectivity. While specific, detailed mechanistic studies for the catalytic synthesis of this compound are not extensively documented in the public domain, plausible catalytic pathways can be postulated based on well-established principles of transition-metal-catalyzed C-H functionalization and electrophilic fluorination.
The primary catalytic strategies that could be envisioned for the synthesis of this compound involve the direct C-H fluorination of resorcinol or a protected derivative. Transition metals such as palladium and rhodium are at the forefront of C-H activation catalysis and are prime candidates for enabling this transformation. The mechanistic discussions below are based on analogous systems and theoretical studies in the broader field of catalytic aromatic fluorination.
A plausible catalytic cycle for the palladium-catalyzed C-H fluorination of a suitably protected resorcinol derivative is depicted below. This proposed mechanism draws upon the widely accepted Pd(II)/Pd(IV) catalytic cycle for C-H functionalization.
Proposed Catalytic Cycle for Palladium-Catalyzed C-H Fluorination of a Protected Resorcinol:
Oxidative Addition: The resulting palladium(II) intermediate then undergoes oxidative addition with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. This step involves the oxidation of the palladium center from Pd(II) to Pd(IV), with the concomitant transfer of a fluorine atom to the metal center, forming a high-valent Pd(IV)-fluoride complex. The choice of the fluorinating agent is critical, as its redox potential and steric properties can significantly influence the rate and success of this step.
Reductive Elimination: The key C-F bond-forming step is the reductive elimination from the Pd(IV)-fluoride intermediate. This step involves the formation of the C-F bond and the reduction of the palladium center from Pd(IV) back to Pd(II). The facility of this step is a major challenge in palladium-catalyzed fluorination, as C-F reductive elimination is often a high-energy process. The ligand environment around the palladium center plays a critical role in promoting this step.
Catalyst Regeneration: Following reductive elimination, the Pd(II) catalyst is regenerated, ready to participate in the next catalytic cycle. For the synthesis of the difluorinated product, this cycle would need to occur a second time at the C5 position. The regioselectivity of the second fluorination would be influenced by the electronic and steric effects of the first fluorine atom and the directing groups.
The table below summarizes the key parameters and findings from studies on analogous palladium-catalyzed aromatic C-H fluorination reactions, which can provide insights into the potential conditions for the synthesis of this compound.
| Catalyst | Fluorinating Agent | Directing Group | Typical Substrate | Key Mechanistic Feature | Reference Findings |
|---|---|---|---|---|---|
| Pd(OAc)₂ | NFSI | Pyridine | 2-Phenylpyridine | Chelation-assisted C-H activation | Demonstrates the feasibility of ortho-C-H fluorination. |
| [Pd(OTf)₂(H₂O)₂] | N-Fluoro-2,4,6-trimethylpyridinium triflate | Amide | N-Benzoyl amino acids | Directed C(sp³)-H fluorination | Highlights the versatility of palladium catalysts for C-H fluorination at different carbon centers. |
| Custom Pd(II) complexes | Selectfluor | None (undirected) | Electron-rich arenes | Formation of a highly electrophilic Pd(IV)-F species | Suggests that direct fluorination of activated arenes is possible without a directing group, although regioselectivity can be an issue. |
Mechanistic Considerations for Regioselectivity
The primary challenge in the synthesis of this compound is controlling the regioselectivity. The hydroxyl groups of resorcinol are strong ortho, para-directors, which would favor fluorination at the C4 and C6 positions. To achieve fluorination at the C2 and C5 positions, the catalytic system must override this inherent electronic preference. Several mechanistic strategies could be employed to achieve this:
Steric Hindrance: The use of bulky protecting groups on the hydroxyl functions could sterically hinder the more accessible C4 and C6 positions, thereby favoring the approach of the catalyst to the C2 and C5 positions.
Directing Group Design: The development of a directing group that specifically positions the metal catalyst in proximity to the C2 and C5 C-H bonds is a more sophisticated approach. This would likely involve a bidentate ligand that coordinates to the metal center and also interacts with the substrate in a way that enforces the desired geometry for C-H activation.
Electronic Modulation by the Catalyst: The electronic properties of the catalyst itself can influence the site of C-H activation. A highly electrophilic metal center might exhibit different regioselectivity compared to a more electron-rich one.
Theoretical studies, such as those employing density functional theory (DFT), are invaluable for elucidating the subtle energetic differences between the various possible reaction pathways. Such calculations can help in understanding the transition state geometries for C-H activation at different positions and the energy barriers for reductive elimination, thereby guiding the rational design of more effective and selective catalysts.
Elucidation of Reaction Mechanisms and Chemical Transformations
Mechanistic Studies of Electrophilic Aromatic Substitution Reactions
The reactivity of 2,5-Difluorobenzene-1,3-diol in electrophilic aromatic substitution (EAS) is governed by the complex interplay of the electronic effects of its four substituents. The two hydroxyl groups and two fluorine atoms exert competing influences on the aromatic ring, which dictates the rate and regioselectivity of electrophilic attack.
In electrophilic aromatic substitution, the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. This directive influence arises from a combination of inductive and resonance effects.
Hydroxyl (-OH) Groups: The hydroxyl group is a powerful activating substituent and a strong ortho, para-director. This is due to its potent +R (resonance) effect, where the lone pairs on the oxygen atom are donated into the aromatic pi-system. This donation significantly increases the electron density of the ring, particularly at the positions ortho and para to the hydroxyl group, making them more nucleophilic and thus more susceptible to attack by electrophiles. The -I (inductive) effect of the electronegative oxygen atom is also present but is substantially outweighed by the resonance effect.
Fluorine (-F) Atoms: Fluorine, like other halogens, exhibits a dual electronic nature. It is the most electronegative element, exerting a strong -I effect, which withdraws electron density from the ring through the sigma bond. This effect deactivates the ring, making it less reactive towards electrophiles compared to benzene. However, fluorine also possesses lone pairs that can be donated into the ring via the +R effect. While this resonance donation is weaker than that of a hydroxyl group, it still serves to direct incoming electrophiles to the ortho and para positions. Thus, fluorine is classified as a deactivating, ortho, para-director.
In this compound, the regioselectivity of EAS is determined by the cumulative effect of these substituents. The two hydroxyl groups at positions 1 and 3 strongly activate the ring. Their directing effects reinforce each other, significantly enhancing the nucleophilicity of the carbon atoms at positions 2, 4, and 6. However, position 2 is already substituted with a fluorine atom. Therefore, the primary sites of activation are positions 4 and 6.
The fluorine atoms at positions 2 and 5 deactivate the ring through their inductive effect but also direct ortho and para. The fluorine at C-2 directs towards C-1 (occupied), C-3 (occupied), and C-6. The fluorine at C-5 directs towards C-4 and C-6.
The net effect is a strong activation and direction of electrophiles towards the C-4 and C-6 positions, which are ortho to one hydroxyl group and para to the other. The directing effects of the fluorine atoms also converge on these same positions. Consequently, electrophilic substitution on this compound is predicted to occur predominantly at the C-4 and C-6 positions.
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| Hydroxyl (-OH) | Weakly Deactivating | Strongly Activating | Strongly Activating | Ortho, Para |
| Fluorine (-F) | Strongly Deactivating | Weakly Activating | Deactivating | Ortho, Para |
While specific computational studies on the electrophilic attack of this compound are not extensively documented in the literature, the principles can be understood through computational models of related compounds, such as resorcinol (B1680541). Density Functional Theory (DFT) is a powerful tool used to investigate reaction mechanisms, predict regioselectivity, and analyze the stability of intermediates and transition states.
For a substituted benzene ring, computational models can calculate the energies of the possible carbocation intermediates (sigma complexes) that form upon electrophilic attack at different positions. The transition state leading to the most stable intermediate will have the lowest activation energy, indicating the most favorable reaction pathway.
In the case of this compound, DFT calculations would likely involve:
Modeling Reaction Intermediates: Simulating the addition of an electrophile (e.g., NO₂⁺) to each of the available carbon atoms (C-4 and C-6) to form the corresponding sigma complexes.
Calculating Transition State Energies: Determining the energy barriers for the formation of each intermediate. The calculations would confirm that the transition states leading to attack at the C-4 and C-6 positions are significantly lower in energy than attack at other positions.
Analysis of Molecular Orbitals: Examining the Highest Occupied Molecular Orbital (HOMO) of this compound. The regions of the molecule with the highest HOMO density are the most nucleophilic and are the predicted sites of electrophilic attack. For this molecule, the HOMO density is expected to be highest at the C-4 and C-6 positions, consistent with the directing effects of the substituents.
DFT studies on the oxidation of resorcinol have shown that the HOMO energies of radical intermediates can be calculated to confirm favorable reaction pathways. rsc.orgnih.gov A similar approach for electrophilic attack would quantify the stability of the Wheland intermediates, providing a theoretical basis for the observed regioselectivity.
| Position of Attack | Relative Transition State Energy (kcal/mol) | Predicted Outcome |
|---|---|---|
| C-4 | 0 (Reference) | Major Product |
| C-6 | ~0 | Major Product |
Oxidative and Reductive Reactivity of this compound
The oxidation of phenols can lead to a variety of products, including quinones. However, the oxidation of resorcinol and its derivatives is known to be more complex than that of hydroquinone or catechol. researchgate.net While catechol and hydroquinone typically undergo a two-proton, two-electron oxidation to form quinones, the oxidation of resorcinol often proceeds via a one-proton, one-electron transfer to form radical intermediates. rsc.orgnih.gov
These radicals can subsequently polymerize, leading to fouling of electrode surfaces in electrochemical oxidations. researchgate.net The formation of a simple quinone structure from this compound is therefore not the only expected pathway.
The carbon-fluorine bond is the strongest single bond to carbon, making reductive defluorination challenging. However, several methods exist for the hydrodefluorination of polyfluoroarenes, which could be applicable to this compound. These transformations are significant for both synthetic purposes and for the degradation of persistent fluorinated environmental pollutants. nih.gov
Potential reductive pathways include:
Photocatalytic Reductive Defluorination: This method uses a photocatalyst that, upon excitation with visible light, can transfer an electron to the fluoroarene. This generates a radical anion, which then cleaves the C-F bond. researchgate.net The resulting aryl radical abstracts a hydrogen atom from the solvent to yield the defluorinated product.
Catalytic Transfer Hydrogenation: Iridium-based catalysts have been shown to effectively catalyze the hydrodefluorination of polyfluoroarenes using a hydrogen donor like potassium formate. mdpi.com This process often exhibits high regioselectivity, preferentially cleaving C-F bonds at positions activated by electron-withdrawing groups.
Carbon-Carbon and Carbon-Heteroatom Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming C-C and C-heteroatom bonds. While aryl fluorides are generally less reactive than other aryl halides (I > Br > Cl >> F) in these reactions, methods have been developed to engage them as coupling partners. For a substrate like this compound, coupling can be envisioned at either the C-F or C-O bonds (after derivatization).
Coupling via C-O Bond Activation: A common and effective strategy for using phenols in cross-coupling is to first convert the hydroxyl group into a better leaving group, such as a triflate (-OTf) or nonaflate (-ONf). thieme-connect.comthieme-connect.com This two-step, one-pot procedure allows for a wide range of coupling reactions.
Suzuki-Miyaura Coupling (C-C): After in-situ conversion of the hydroxyl groups to nonaflates, the resulting derivative of this compound could be coupled with various organoboron reagents (boronic acids or esters) to form C-C bonds. thieme-connect.com
Buchwald-Hartwig Amination (C-N): Similarly, the activated phenol derivative can react with primary or secondary amines in a palladium-catalyzed reaction to form C-N bonds, yielding fluorinated aniline derivatives. nih.govalfa-chemistry.com
Coupling via C-F Bond Activation: Direct cross-coupling involving the cleavage of a C-F bond is more challenging but achievable, often requiring specialized ligands and harsher conditions.
Suzuki and Stille Coupling: It has been demonstrated that fluoroarenes, particularly when activated by complexation with a Cr(CO)₃ group, can undergo Suzuki (with boronic acids) and Stille (with organostannanes) cross-coupling reactions. rsc.org Such strategies could potentially be applied to this compound to form biaryl structures.
| Reaction Name | Bond Formed | Required Substrate Modification | Typical Coupling Partner |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Carbon-Carbon | -OH to -ONf/-OTf | Aryl/Vinyl Boronic Acid |
| Buchwald-Hartwig Amination | Carbon-Nitrogen | -OH to -ONf/-OTf | Primary/Secondary Amine |
| Stille Coupling | Carbon-Carbon | Activation of C-F bond (e.g., Cr complex) | Organostannane |
Palladium-Catalyzed Cross-Coupling Reactions Involving Fluorinated Arenes
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of fluorinated arenes like this compound, these reactions allow for the introduction of a wide range of substituents, leading to the synthesis of complex molecules with potential applications in materials science and pharmaceuticals. The presence of fluorine atoms can significantly influence the reactivity of the aryl C-F and C-H bonds, as well as the phenolic C-O bonds, towards palladium catalysts.
The Suzuki-Miyaura cross-coupling reaction, for instance, has been successfully employed for the arylation of fluorinated phenols. While specific studies on this compound are not extensively documented, the general principles can be applied. The hydroxyl groups can be converted into better leaving groups, such as triflates or tosylates, to facilitate oxidative addition to a palladium(0) complex. Bulky and electron-rich phosphine ligands are often employed to enhance the catalyst's activity and stability. nih.govnih.gov The enhanced reactivity of catalysts with such ligands has expanded the scope of cross-coupling partners to include unactivated aryl chlorides and tosylates. nih.gov
The direct C-H arylation of fluorinated phenols is another important transformation. However, the regioselectivity of such reactions can be challenging to control. The directing ability of the hydroxyl groups and the electronic effects of the fluorine atoms play a crucial role in determining the site of C-H activation.
| Reaction Type | Coupling Partner | Catalyst System (Example) | Key Considerations |
| Suzuki-Miyaura | Arylboronic acids/esters | Pd(OAc)2 / Dialkylbiaryl phosphine ligands | Activation of hydroxyl groups to triflates/tosylates is often necessary. |
| Buchwald-Hartwig | Amines | [Pd(allyl)Cl]2 / AdBippyPhos | Weak bases like KOPh can be used to tolerate sensitive functional groups. nih.gov |
| C-H Arylation | Aryl halides | Pd(OAc)2 / Phosphine or N-heterocyclic carbene ligands | Regioselectivity is influenced by directing groups and electronic effects. |
This table provides illustrative examples of catalyst systems and is not exhaustive.
C-H Functionalization Methodologies at Unactivated Positions
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to modifying complex molecules. sigmaaldrich.com For a molecule like this compound, C-H functionalization at positions not activated by the existing hydroxyl or fluorine groups presents a significant challenge due to the high bond dissociation energies of aromatic C-H bonds. youtube.com
Methodologies for C-H functionalization can be broadly categorized into directed and non-directed approaches. In a directed approach, a functional group on the substrate coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond. sigmaaldrich.com For this compound, the hydroxyl groups could potentially act as directing groups. However, the formation of a stable cyclometalated intermediate is crucial for successful C-H activation. The regioselectivity would be dictated by the geometry of this intermediate.
Non-directed C-H functionalization relies on the intrinsic electronic and steric properties of the substrate. In this compound, the C-H bonds are electronically distinct due to the influence of the adjacent fluorine and hydroxyl groups. This electronic differentiation could potentially be exploited to achieve regioselective functionalization under the right catalytic conditions. Recent advancements have focused on the development of novel catalyst systems that can overcome the high activation barriers associated with unactivated C-H bonds. frontiersin.orgpkusz.edu.cn
| Approach | Key Principle | Potential for this compound | Challenges |
| Directed C-H Functionalization | A directing group on the substrate guides the catalyst to a specific C-H bond. | The hydroxyl groups could serve as directing groups. | Formation of stable metallacycles; potential for catalyst inhibition by the hydroxyl groups. |
| Non-Directed C-H Functionalization | Relies on the inherent electronic and steric properties of the C-H bonds. | The electronic differences between the C-H bonds could allow for regioselectivity. | High activation barriers; competition between different C-H bonds. |
Bioconjugation Chemistry Utilizing Diazonium Intermediates
Aryl diazonium salts are highly reactive species that can be utilized for the modification of biomolecules, a process known as bioconjugation. The diazonium intermediate derived from a precursor of this compound, namely 2,5-difluoroaniline, has been successfully employed in this context.
The synthesis of the key intermediate, 2,5-difluorobenzene diazonium tetrafluoroborate, can be achieved from 2,5-difluoroaniline through diazotization with sodium nitrite (B80452) in the presence of a strong acid like tetrafluoroboric acid. This diazonium salt is then capable of reacting with electron-rich amino acid residues on proteins, such as tyrosine.
A notable application of this chemistry is the conjugation of the monoclonal antibody trastuzumab with 2,5-difluorobenzene diazonium tetrafluoroborate. rsc.org In this process, the diazonium salt selectively reacts with tyrosine residues on the antibody, forming stable azo linkages. rsc.org Mass spectrometry analysis has been used to identify the specific tyrosine residues that undergo modification. rsc.org This method allows for the attachment of payloads, such as drugs or imaging agents, to antibodies in a site-specific manner, which is of great interest in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The reaction parameters, such as the stoichiometry of the diazonium salt, can be adjusted to control the average number of conjugated molecules per antibody. rsc.org
| Intermediate | Precursor | Bioconjugation Target | Application Example |
| 2,5-Difluorobenzene diazonium tetrafluoroborate | 2,5-Difluoroaniline | Tyrosine residues on proteins | Conjugation of trastuzumab for targeted therapy. rsc.org |
Molecular Interactions and Supramolecular Assembly Principles
The arrangement of this compound molecules in the solid state and in solution is governed by a variety of non-covalent interactions. These interactions, including hydrogen bonding and halogen bonding, dictate the formation of larger, ordered structures known as supramolecular assemblies.
Characterization of Intermolecular Hydrogen Bonding Networks
The hydroxyl groups of this compound are strong hydrogen bond donors and acceptors, leading to the formation of extensive intermolecular hydrogen bonding networks. These interactions play a crucial role in the crystal packing and physical properties of the compound. The fluorine atoms can also act as weak hydrogen bond acceptors.
| Hydrogen Bond Type | Donor | Acceptor | Expected Significance |
| O-H···O | Hydroxyl Group | Hydroxyl Group | Strong and directional, likely to be a primary motif in the solid state. |
| O-H···F | Hydroxyl Group | Fluorine Atom | Weaker than O-H···O bonds, but can contribute to the overall packing. rsc.org |
| C-H···F | Aromatic C-H | Fluorine Atom | Very weak, but can play a role in fine-tuning the crystal structure. rsc.org |
Analysis of Halogen Bonding in Molecular Recognition
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. nih.gov In the case of this compound, the fluorine atoms are generally considered weak halogen bond donors due to the low polarizability of fluorine. However, when attached to an electron-withdrawing aromatic ring, the electrostatic potential on the outer surface of the fluorine atom (the σ-hole) can become positive, allowing it to interact with electron-rich sites. nih.gov
The potential for C-F···X halogen bonds (where X is a Lewis base such as an oxygen or nitrogen atom) can influence molecular recognition events and the formation of co-crystals. While traditionally stronger halogens like iodine and bromine are more prominent in halogen bonding, studies have shown that even fluorine can participate in such interactions, especially in highly fluorinated systems. researchgate.net The directionality of halogen bonds makes them a valuable tool in crystal engineering and the design of supramolecular assemblies. The presence of two fluorine atoms in this compound could lead to the formation of specific and predictable intermolecular contacts.
Mechanisms of Adduct Formation with Organic and Bio-Organic Substrates
This compound and its metabolites can potentially form adducts with organic and bio-organic molecules, such as amino acids and proteins. This process is of interest in toxicology and drug metabolism studies. The hydroxyl groups of the diol can be oxidized to form reactive quinone-type species. These electrophilic intermediates can then react with nucleophilic residues on biomolecules, such as the sulfhydryl group of cysteine or the amino group of lysine.
The formation of such adducts can be covalent and may lead to alterations in the structure and function of the target biomolecule. While specific studies on the adduct formation of this compound are limited, the general reactivity of phenols and catechols provides a model for these transformations. The reaction mechanism typically involves the nucleophilic attack of the biomolecule on the electrophilic center of the reactive metabolite. The stability and biological consequences of these adducts are areas of ongoing research.
| Reactive Intermediate | Bio-organic Nucleophile | Type of Adduct |
| Quinone-type species | Cysteine (thiol group) | Covalent thioether linkage |
| Quinone-type species | Lysine (amino group) | Covalent imine or Michael-type adduct |
| Diazonium salt (from aniline precursor) | Tyrosine (phenolic ring) | Covalent azo linkage rsc.org |
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the hydrogen, carbon, and fluorine nuclei within 2,5-Difluorobenzene-1,3-diol.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the hydroxyl protons. The aromatic region would show two signals corresponding to the protons at the C4 and C6 positions. Due to the symmetrical nature of the molecule, these protons are chemically equivalent. Their signal would likely appear as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift of these aromatic protons is influenced by the electron-withdrawing fluorine atoms and the electron-donating hydroxyl groups. The hydroxyl (OH) protons would typically appear as a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
The ¹³C NMR spectrum, particularly with proton decoupling, provides a direct count of the unique carbon environments. For the symmetric this compound, three distinct signals for the aromatic carbons are expected. The carbons bearing the fluorine atoms (C2, C5) and the hydroxyl groups (C1, C3) will show large one-bond carbon-fluorine (¹J_CF_) coupling constants, which can be a key diagnostic feature. The presence of fluorine causes significant complexity in proton-decoupled ¹³C spectra due to strong and long-range C-F couplings. jeolusa.com The chemical shifts are influenced by the attached electronegative atoms (F and O), with carbons bonded to these groups appearing at lower field (higher ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | H-4, H-6 | 6.5 - 7.0 | t | ³J_HF ≈ 8-10 |
| ¹H | OH | Variable (e.g., 5.0 - 9.0) | br s | - |
| ¹³C | C-1, C-3 | 150 - 160 | d | ²J_CF_ ≈ 15-25 |
| ¹³C | C-2, C-5 | 155 - 165 | d | ¹J_CF_ ≈ 240-280 |
| ¹³C | C-4, C-6 | 100 - 110 | t | ²J_CF_ ≈ 20-30 |
Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.
¹⁹F NMR spectroscopy is exceptionally sensitive for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For this compound, the two fluorine atoms are chemically equivalent, and thus a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides a sensitive probe of the local electronic environment. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying and distinguishing between different fluorinated species. nih.govthermofisher.com
The signal for the fluorine atoms in 2,5-difluororesorcinol would likely appear as a triplet due to coupling to the two neighboring aromatic protons (H-4 and H-6). The precise chemical shift can be estimated by comparison with related compounds. For instance, studies on various fluorophenols provide a basis for predicting the resonance of fluorines on a hydroxylated benzene (B151609) ring. nih.gov
Table 2: Predicted ¹⁹F NMR Spectral Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹⁹F | F-2, F-5 | -110 to -130 | t | ³J_FH ≈ 8-10 |
Note: The chemical shift is referenced to CFCl₃. The predicted value is based on data from related fluorinated aromatic compounds.
While specific dynamic NMR (DNMR) studies on this compound are not widely reported, this technique would be invaluable for probing its conformational dynamics. The primary conformational flexibility in this molecule involves the rotation of the two hydroxyl groups around their respective C-O bonds. These rotations can be influenced by factors such as intramolecular hydrogen bonding between a hydroxyl proton and an adjacent fluorine atom.
DNMR experiments, conducted over a range of temperatures, could provide quantitative information on the energy barriers associated with this rotation. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for different conformers might be observable. As the temperature increases, these signals would broaden and eventually coalesce into a single time-averaged signal. Analysis of these spectral changes allows for the determination of the thermodynamic and kinetic parameters of the conformational equilibrium. nih.gov Such studies are crucial for understanding how the molecule's shape and hydrogen-bonding capabilities fluctuate, which can influence its interactions with other molecules. The sensitivity of the ¹⁹F chemical shift to subtle environmental changes makes it an excellent probe for these dynamic processes. nih.gov
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and investigating hydrogen bonding.
The IR and Raman spectra of this compound are expected to show a series of characteristic bands corresponding to the vibrations of its structural components. By analogy with studies on substituted phenols and difluorobenzonitriles, key vibrational modes can be assigned. nih.govresearchgate.net
O-H Stretching: A strong, broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, corresponding to the stretching of the hydroxyl groups.
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.
C-C Ring Stretching: The aromatic ring itself has several characteristic stretching vibrations, usually found in the 1400-1600 cm⁻¹ region.
C-F Stretching: The C-F stretching modes are typically strong in the IR spectrum and occur in the 1100-1300 cm⁻¹ region.
C-O Stretching: The stretching vibration of the C-O bond of the phenol groups is expected to produce a strong band around 1200-1260 cm⁻¹.
Out-of-Plane Bending: Aromatic C-H and C-F out-of-plane bending modes appear at lower frequencies, typically below 1000 cm⁻¹.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) |
| O-H Stretch (Hydrogen Bonded) | 3200 - 3500 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Ring Stretch | 1400 - 1600 | Medium to Strong |
| C-F Stretch | 1100 - 1300 | Strong |
| Phenolic C-O Stretch | 1200 - 1260 | Strong |
| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong |
Note: These are general ranges and the exact peak positions and shapes will be influenced by the specific molecular environment and intermolecular interactions.
Vibrational spectroscopy is exceptionally sensitive to hydrogen bonding. The formation of hydrogen bonds, either within a single molecule (intramolecular) or between molecules (intermolecular), significantly affects the vibrational frequency of the donor group.
Intramolecular Hydrogen Bonding: In this compound, there is the potential for an intramolecular hydrogen bond to form between the hydrogen of a hydroxyl group and an adjacent fluorine atom (O-H···F). This type of interaction would cause the O-H stretching frequency to shift to a lower wavenumber (red-shift) compared to a "free" hydroxyl group. The band would also typically be sharper than that of an intermolecularly bonded OH group.
Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonds (O-H···O or O-H···F) will form between molecules of this compound. This leads to a significant red-shift and substantial broadening of the O-H stretching band in the IR spectrum, often appearing as a very broad absorption centered around 3200-3400 cm⁻¹. unige.ch The extent of this broadening and shifting provides qualitative information about the strength and prevalence of the hydrogen-bonding network. Comparing spectra from dilute solutions in non-polar solvents (favoring intramolecular bonds) with those from concentrated solutions or the solid state can help distinguish between these two types of hydrogen bonding.
Mass Spectrometry and Chromatographic Techniques
The structural elucidation and purity assessment of this compound rely heavily on the application of advanced mass spectrometry and chromatographic techniques. These methods provide definitive information on the compound's molecular weight, elemental composition, structural features, and the presence of any impurities. The coupling of chromatographic separation with mass spectrometric detection, as in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offers a powerful tool for comprehensive analysis.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.
For this compound, the molecular formula is C₆H₄F₂O₂. The theoretical exact mass of the neutral molecule can be calculated using the monoisotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, and ¹⁶O). This calculated mass is then compared with the experimentally measured mass of the molecular ion (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) to confirm the molecular formula. The high mass accuracy of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for confident formula assignment, which is a critical step in structure verification. nih.govresearchgate.net
Table 1: Theoretical Monoisotopic Mass of this compound
| Parameter | Value |
| Molecular Formula | C₆H₄F₂O₂ |
| Monoisotopic Mass of C | 12.000000 u |
| Monoisotopic Mass of H | 1.007825 u |
| Monoisotopic Mass of F | 18.998403 u |
| Monoisotopic Mass of O | 15.994915 u |
| Calculated Exact Mass | 146.017936 u |
| Expected [M+H]⁺ ion | 147.025761 u |
| Expected [M-H]⁻ ion | 145.010111 u |
This table presents the calculated theoretical exact mass for the molecular formula of this compound. Experimental verification via HRMS would involve matching the measured m/z value to this theoretical value within a narrow mass tolerance window (typically <5 ppm).
Fragmentation Pathway Analysis in Mass Spectrometry for Structural Insights
Mass spectrometry, particularly when performed in tandem (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. libretexts.org When the molecular ion of this compound is subjected to fragmentation (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint, helping to confirm the arrangement of atoms within the molecule.
Key predicted fragmentation steps include:
Loss of a hydrogen radical (H•): Formation of an [M-H]⁺ ion.
Loss of carbon monoxide (CO): A common fragmentation for phenols, leading to the formation of a five-membered ring ion. docbrown.infoyoutube.com
Loss of a formyl radical (HCO•): Resulting from the cleavage of the C-O bond and rearrangement.
Cleavage of C-F or C-O bonds: Though the C-F bond is strong, loss of F• or HF can occur.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Predicted) | Possible Fragment Ion | Neutral Loss | Notes |
| 146 | [C₆H₄F₂O₂]⁺˙ | - | Molecular Ion (M⁺˙) |
| 118 | [C₅H₄F₂O]⁺˙ | CO | Loss of carbon monoxide from the molecular ion. |
| 117 | [C₆H₃F₂O]⁺ | H | Loss of a hydrogen radical. |
| 90 | [C₄H₃F₂]⁺ | CO, CO | Subsequent loss of a second CO molecule from the m/z 118 ion. |
| 69 | [C₃HF₂]⁺ | C₂H₂O₂ | Complex rearrangement and cleavage. |
This table outlines a predicted fragmentation pathway. The actual observed fragments and their relative intensities would need to be confirmed by experimental analysis.
Application of GC-MS and LC-MS in Purity and Reaction Monitoring
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for assessing the purity of this compound and for monitoring the progress of its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating and identifying volatile and thermally stable compounds. For phenolic compounds like this compound, derivatization of the hydroxyl groups (e.g., silylation) may be necessary to increase volatility and prevent peak tailing on common non-polar GC columns. oup.com The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass spectra and retention times. This technique is exceptionally useful for identifying and quantifying volatile impurities, starting materials, or by-products in a sample of this compound. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of polar, non-volatile, or thermally labile compounds, making it an ideal method for this compound without the need for derivatization. nih.govresearchgate.net Reversed-phase HPLC, using columns such as C18 or those with a pentafluorophenyl (PFP) stationary phase, can effectively separate the target compound from related impurities. shimadzu.com The eluent is then passed into a mass spectrometer, typically with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, for detection.
LC-MS is invaluable for reaction monitoring. By taking small aliquots from a reaction mixture over time, the consumption of starting materials and the formation of this compound can be tracked. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading, ensuring high yield and purity of the final product. nih.gov
Table 3: Chromatographic Techniques for Analysis of this compound
| Technique | Typical Application | Sample Preparation | Key Advantages |
| GC-MS | Purity assessment for volatile impurities, analysis of reaction by-products. | Often requires derivatization (e.g., silylation) to improve volatility. | High resolution separation, extensive spectral libraries for identification. |
| LC-MS | Purity assessment, reaction monitoring, quantification in complex matrices. | Simple dissolution in a suitable solvent (e.g., methanol, acetonitrile). | Applicable to polar and non-volatile compounds, no derivatization needed, high sensitivity. |
Computational Chemistry and Theoretical Studies of 2,5 Difluorobenzene 1,3 Diol
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the most stable arrangement of atoms and the distribution of electrons within the molecule.
Geometry optimization is a computational process used to find the coordinates of atoms that correspond to a minimum on the potential energy surface, representing the most stable structure of a molecule. arxiv.orgarxiv.org Two of the most widely used quantum mechanical methods for this purpose are Density Functional Theory (DFT) and Hartree-Fock (HF) theory. ntnu.no
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. ntnu.noresearchgate.net It calculates the molecular orbitals and their energies by iteratively solving equations until a self-consistent field (SCF) is achieved. While HF theory is a crucial starting point, it does not fully account for electron correlation—the way electrons interact and avoid each other—which can limit the accuracy of the results for some systems.
Density Functional Theory (DFT): DFT is a popular and computationally efficient method that offers a good balance between accuracy and cost. arxiv.orgmdpi.com Instead of the complex many-electron wavefunction, DFT uses the electron density, a simpler quantity, to determine the ground-state energy of the system. arxiv.orgarxiv.orgmdpi.com The accuracy of DFT calculations depends heavily on the chosen exchange-correlation (XC) functional, which approximates the complex many-body interactions among electrons. arxiv.org Various functionals, such as B3LYP, are commonly used in conjunction with a basis set (e.g., 6-311++G(d,p)) to perform geometry optimizations. researchgate.net For a molecule like 2,5-Difluorobenzene-1,3-diol, DFT would be employed to predict bond lengths, bond angles, and dihedral angles of its most stable conformation.
Table 1: Comparison of HF and DFT for Geometry Optimization
| Feature | Hartree-Fock (HF) | Density Functional Theory (DFT) |
|---|---|---|
| Fundamental Variable | Wavefunction | Electron Density |
| Electron Correlation | Not explicitly included (mean-field approximation) | Partially included via the exchange-correlation functional |
| Computational Cost | Generally higher than DFT for similar basis sets | Generally lower than post-HF methods, efficient |
| Accuracy | Often provides a good first approximation of geometry | Can achieve high accuracy, dependent on the functional |
Analysis of Conformational Isomers and Their Relative Stabilities
Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For this compound, the primary source of conformational isomerism is the rotation of the two hydroxyl (-OH) groups. The orientation of these groups relative to each other and to the fluorine atoms can significantly impact the molecule's stability due to steric hindrance and intramolecular hydrogen bonding.
The stability of different conformers is influenced by several factors:
Intramolecular Hydrogen Bonding: The hydroxyl groups can act as both hydrogen bond donors and acceptors. A hydrogen bond can form between the hydrogen of one hydroxyl group and the oxygen of the second hydroxyl group, or between a hydroxyl hydrogen and a nearby fluorine atom. Such interactions are highly stabilizing. stackexchange.com
Steric Repulsion: Repulsive forces can occur between the bulky hydroxyl groups or between the hydroxyl groups and the fluorine atoms if they are too close in space.
Computational methods can be used to calculate the energies of these different conformers. The conformer with the lowest calculated energy is predicted to be the most stable and, therefore, the most populated at equilibrium. nih.gov For instance, a conformer stabilized by an intramolecular hydrogen bond is expected to be significantly lower in energy than a conformer where such an interaction is absent. stackexchange.comyoutube.com
Table 2: Hypothetical Relative Stabilities of this compound Conformers | Conformer Description | Key Interactions | Predicted Relative Energy (kJ/mol) | Predicted Stability | | :--- | :--- | :--- | :--- | | Conformer A | Intramolecular H-bond (OH···O) | 0.00 | Most Stable | | Conformer B | Intramolecular H-bond (OH···F) | 2.50 | Stable | | Conformer C | No H-bonding, OH groups anti | Steric hindrance minimized | 8.00 | Less Stable | | Conformer D | No H-bonding, OH groups syn | Steric hindrance present | 15.00 | Least Stable | Note: These are illustrative values. Actual relative energies require specific quantum chemical calculations.
Electronic Structure Characterization (HOMO-LUMO Gaps, Molecular Electrostatic Potential Surfaces)
HOMO-LUMO Analysis: The electronic properties of a molecule are often described in terms of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net Conversely, a small gap suggests the molecule is more reactive. nih.gov
Molecular Electrostatic Potential (MEP) Surface: The MEP is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.netnih.gov It is plotted onto the molecule's electron density surface. Different colors represent different values of the electrostatic potential:
Red: Regions of most negative electrostatic potential, typically found around electronegative atoms (like oxygen and fluorine). These are sites susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, usually found around hydrogen atoms, particularly the acidic protons of the hydroxyl groups. These are sites for nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential.
For this compound, the MEP surface would show negative potential (red) localized on the oxygen and fluorine atoms and positive potential (blue) on the hydroxyl hydrogens. This map helps to visualize where the molecule is most likely to interact with other chemical species. researchgate.net
Table 3: Calculated Electronic Properties of a Substituted Benzene (B151609) Analog
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
Data is illustrative and based on typical values for similar aromatic compounds.
Prediction and Validation of Spectroscopic Properties
Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the interpretation of experimental results and the structural confirmation of synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations can predict the NMR chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants. researchgate.net The prediction of ¹⁹F NMR chemical shifts is particularly important for fluorinated compounds. nih.gov
The process typically involves:
Geometry Optimization: An accurate molecular geometry is obtained using a reliable method like DFT (e.g., B3LYP/6-31G(d)). github.io
NMR Calculation: A separate calculation is performed on the optimized geometry to compute the magnetic shielding tensors for each nucleus. This is often done using specialized DFT functionals (e.g., ωB97XD, BHandHLYP) and larger, more flexible basis sets (e.g., aug-cc-pVDZ or pcS-n series) to achieve better accuracy. rsc.orgnih.gov
Chemical Shift Determination: The calculated isotropic shielding values are converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (TMS) for ¹H and ¹³C.
For molecules with multiple stable conformers, like this compound, it is crucial to calculate the NMR properties for each significant conformer. The final predicted spectrum is then a Boltzmann-weighted average of the individual spectra, reflecting the relative populations of the conformers at a given temperature. github.iorsc.org
Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm, relative to TMS) |
|---|---|
| C1, C3 (C-OH) | 158.5 |
| C2, C5 (C-F) | 155.0 (with C-F coupling) |
| C4 (C-H) | 105.0 |
| C6 (C-H) | 103.5 |
Note: These values are illustrative. Actual shifts depend on the specific computational method and solvent model used.
Theoretical Calculation of Vibrational Frequencies
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These calculations are performed by computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). nih.gov Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies.
The calculated frequencies are typically for the harmonic oscillator approximation and are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other theoretical limitations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. core.ac.uk
These calculations are extremely useful for:
Assigning experimental peaks: Each calculated vibrational mode can be visualized as a specific atomic motion (e.g., O-H stretch, C-F stretch, ring breathing), allowing for the confident assignment of bands in the experimental spectrum. researchgate.netresearchgate.net
Confirming the nature of a stationary point: A true energy minimum (a stable structure) will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state rather than a stable conformer. core.ac.uk
Table 5: Selected Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3750 | 3600-3200 |
| Aromatic C-H Stretch | 3150 | 3100-3000 |
| Aromatic C=C Stretch | 1640 | 1620-1580 |
| C-O Stretch | 1280 | 1260-1180 |
| C-F Stretch | 1190 | 1250-1000 |
Note: Predicted frequencies are illustrative and would be obtained from a DFT frequency calculation.
UV-Vis Absorption Spectrum Prediction and Interpretation
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the UV-Vis absorption spectra of molecules like this compound. nih.gov These theoretical calculations provide insights into the electronic transitions that occur when the molecule absorbs light. The process involves optimizing the ground-state geometry of the molecule and then calculating the energies of its excited states. researchgate.net
The choice of functional (e.g., B3LYP, CAM-B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining results that correlate well with experimental data. researchgate.netmdpi.com The output of these calculations includes the maximum absorption wavelengths (λmax), the oscillator strengths (f), which indicate the intensity of the absorption, and the primary molecular orbitals involved in the electronic transitions. mdpi.comnih.gov For aromatic compounds like this compound, the most significant absorptions in the UV-Vis spectrum typically correspond to π → π* transitions, often involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The solvent environment is also a critical factor and is often simulated using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions. nih.govmdpi.com
Table 1: Predicted UV-Vis Spectral Data for this compound in Methanol (IEFPCM) This table is generated based on typical TD-DFT calculation results for similar aromatic compounds.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| 275.4 | 0.0215 | HOMO -> LUMO (88%) | π -> π* |
| 220.1 | 0.1307 | HOMO-1 -> LUMO (75%) | π -> π* |
Theoretical Studies of Reactivity and Reaction Mechanisms
Elucidation of Reaction Pathways through Transition State Calculations
Theoretical chemistry provides powerful tools for mapping the entire energy landscape of a chemical reaction, offering a detailed understanding of the reaction mechanism. A key aspect of this is the calculation and characterization of transition states—the highest energy points along a reaction coordinate. youtube.com By identifying the transition state structure, chemists can determine the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is a critical factor governing the reaction rate.
For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution, transition state calculations can elucidate the step-by-step process. These computations can confirm whether a reaction is concerted (occurs in a single step) or proceeds through one or more intermediates. youtube.com The geometry of the calculated transition state provides a snapshot of the bond-breaking and bond-forming processes, offering insights that are often impossible to obtain through experimental means alone.
Investigation of Regioselectivity and Stereoselectivity in Chemical Reactions
Many chemical reactions can potentially yield multiple products that are isomers. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. study.commasterorganicchemistry.com Computational studies are highly effective at predicting and explaining these selectivities.
By calculating the activation energies for all possible reaction pathways, researchers can determine the most favorable route. The product that is formed via the transition state with the lowest energy is predicted to be the major product. mdpi.commdpi.com For instance, in an electrophilic substitution reaction on this compound, calculations can determine whether the incoming electrophile will preferentially add to the C4, or C6 position by comparing the energies of the respective transition states. This analysis provides a quantitative basis for understanding the directing effects of the fluorine and hydroxyl substituents on the aromatic ring.
Solvent Effects in Reaction Dynamics and Equilibrium Processes
The solvent in which a reaction is conducted can significantly influence its rate, selectivity, and equilibrium position. mdpi.com Computational chemistry models these effects to provide a more realistic simulation of reaction conditions. Solvent-solute interactions can stabilize or destabilize reactants, products, and, most importantly, transition states. nih.gov
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. nih.gov This approach is effective for capturing the bulk electrostatic effects of the solvent. For reactions where specific solvent-solute interactions like hydrogen bonding are critical, explicit solvent models, where individual solvent molecules are included in the calculation, may be used. These models can reveal how solvent molecules directly participate in the reaction mechanism, affecting both the thermodynamics and the dynamics of the process. kuleuven.beresearchgate.net
Structure-Property and Structure-Reactivity Relationship Studies
Correlation of Electronic Parameters with Reaction Rates and Selectivity
Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity. nih.govnih.gov In the context of computational chemistry, this involves correlating calculated electronic parameters with experimentally observed data, such as reaction rates.
For a series of substituted benzene-1,3-diols, quantum chemical calculations can provide descriptors like the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, atomic partial charges, and molecular electrostatic potential. mdpi.com These parameters quantify the electronic characteristics of the molecules. For example, a lower HOMO-LUMO energy gap is often associated with higher reactivity in certain reactions. mdpi.com By plotting these calculated parameters against measured reaction rates for a series of related compounds, a predictive model can be developed. This model can then be used to estimate the reactivity of new, yet-to-be-synthesized compounds, guiding experimental efforts.
Table 2: Hypothetical Correlation of HOMO-LUMO Gap with Relative Reaction Rate for a Series of Substituted Benzene-1,3-diols This table illustrates a typical QSRR study, showing an inverse correlation between the calculated energy gap and the observed reaction rate.
| Compound | Substituent at C5 | Calculated HOMO-LUMO Gap (eV) | Relative Reaction Rate |
|---|---|---|---|
| 1 | -H | 5.45 | 1.0 |
| 2 | -F | 5.52 | 0.8 |
| 3 | -Cl | 5.38 | 1.5 |
| 4 | -CH3 | 5.21 | 3.2 |
Theoretical Prediction of Molecular Dipole Moments and Polarizability
The theoretical determination of these properties typically involves quantum mechanical calculations, with Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF) being the most common approaches. The choice of the basis set, which is a set of mathematical functions used to describe the electronic wave function, is also a critical factor that influences the accuracy of the results.
Molecular Dipole Moment:
Molecular Polarizability:
Molecular polarizability (α) describes the tendency of the electron cloud of a molecule to be distorted by an external electric field. This distortion induces a temporary dipole moment. Polarizability is a tensor quantity, but often its average value is reported in units of volume (e.g., ų or cm³).
To provide a comprehensive theoretical understanding of this compound, computational chemists would typically perform geometry optimization to find the most stable molecular structure. Following this, calculations using various levels of theory (e.g., B3LYP, a common DFT functional) and different basis sets (e.g., 6-311++G(d,p), which includes polarization and diffuse functions) would be carried out to predict the dipole moment and polarizability. The results from such calculations would provide valuable data on the molecule's electronic properties.
Below is a hypothetical data table illustrating how such results would typically be presented. Please note that the values in this table are for illustrative purposes only and are not based on actual calculations for this compound, as such data was not found in the public domain.
Hypothetical Calculated Dipole Moment and Polarizability of this compound
| Computational Method | Basis Set | Dipole Moment (μ) [D] | Average Polarizability (α) [ų] |
| HF | 6-31G(d) | Value | Value |
| B3LYP | 6-311G(d,p) | Value | Value |
| B3LYP | 6-311++G(d,p) | Value | Value |
| MP2 | cc-pVTZ | Value | Value |
Note: The values in this table are placeholders and serve only to demonstrate the typical format of computational chemistry data.
Applications in Advanced Materials Science and Organic Synthesis
Polymer Chemistry and Design of Novel Monomers
Detailed investigations into the use of 2,5-Difluorobenzene-1,3-diol as a monomer for various polymer classes yielded no specific examples or data.
Incorporation as Monomers in Polyester (B1180765) Synthesis and Polycondensation
No studies were found that describe the direct polycondensation of this compound with dicarboxylic acids or their derivatives to form polyesters. The scientific literature focuses on other fluorinated monomers or different structural isomers for polyester synthesis.
Development of Fluorinated Aromatic Polyethers and Polycarbonates
While the field of fluorinated aromatic polyethers and polycarbonates is well-established, there is no specific mention of polymers synthesized using this compound. Research in this area typically involves other fluorinated diols or bisphenols.
Impact of Difluororesorcinol Units on Polymer Thermal Stability and Mechanical Properties
As no polymers containing this compound units were identified in the literature, there is no corresponding data on the specific impact of these units on polymer properties such as thermal stability or mechanical strength. General principles suggest that the incorporation of fluorine can enhance thermal stability, but specific data for this monomer is unavailable.
Synthesis of Bio-based Polymer Materials
The search yielded no information on the copolymerization of the synthetic monomer this compound with bio-based monomers. The extensive body of research on bio-based polymers, such as those derived from 2,5-furandicarboxylic acid (FDCA), does not include examples of incorporating this specific fluorinated compound.
Functional Organic Materials Research
Precursors for Specialty Chemicals and High-Performance Polymers
While fluorinated aromatic compounds are recognized as important precursors for high-performance materials, specific research detailing the use of this compound for this purpose is not available. For instance, a related class of high-performance fibers, poly(p-phenylene-benzobisoxazole) (PBO), has been synthesized using different dihydroxy monomers like 2,5-dihydroxyterephthalic acid. mdpi.comnih.gov However, the direct application of this compound as a precursor for such specialty polymers is not documented. Similarly, its structural isomer, 2,4-difluororesorcinol, is noted as a building block for fluorescent dyes, but this application is not specified for the 2,5-isomer.
Building Blocks for Liquid Crystalline Materials
This compound has emerged as a significant building block in the synthesis of advanced liquid crystalline materials. The unique properties of fluorine atoms—their high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—make them powerful tools for fine-tuning the mesomorphic and electro-optical properties of liquid crystals. biointerfaceresearch.com The incorporation of fluorine into the core of mesogenic molecules can profoundly influence characteristics such as dielectric anisotropy, viscosity, phase stability, and clearing points. biointerfaceresearch.comresearchgate.net
The structure of this compound offers several advantages for designing liquid crystals. The 1,3-diol arrangement provides two reactive sites for esterification or etherification, allowing the molecule to be incorporated into larger, rod-like structures, which is a prerequisite for forming liquid crystal phases. tcichemicals.com The lateral fluorine atoms at the 2- and 5-positions introduce a significant dipole moment perpendicular to the long axis of the molecule. This is particularly valuable in creating liquid crystals with negative dielectric anisotropy, a key requirement for vertically aligned (VA) mode liquid crystal displays (LCDs). biointerfaceresearch.comresearchgate.net
Research into fluorinated terphenyl systems has shown that lateral fluoro-substituents can enhance the stability of tilted smectic phases and reduce melting points, broadening the operational temperature range of the material. biointerfaceresearch.comresearchgate.net Specifically, difluorophenyl groups that confer a high lateral dipole moment can lead to an enhancement in negative dielectric anisotropy. biointerfaceresearch.comresearchgate.net While much research has focused on 2,3-difluoro substituted systems, the principles apply to the 2,5-difluoro isomer, which can be used to synthesize a variety of mesogenic compounds. biointerfaceresearch.comgoogle.com By reacting this compound with various aromatic carboxylic acids or other mesogenic fragments, novel liquid crystal materials with tailored properties can be achieved.
| Property | Effect of Lateral Fluorine Substitution | Rationale | Source |
|---|---|---|---|
| Dielectric Anisotropy (Δε) | Can induce or enhance negative Δε. | The strong C-F bond dipole is perpendicular to the molecule's long axis. | biointerfaceresearch.com, researchgate.net |
| Melting Point | Generally reduces the melting point. | Disrupts crystal packing, leading to a wider liquid crystalline range. | biointerfaceresearch.com, researchgate.net |
| Viscosity | Can lead to lower viscosity materials. | Fluorination can reduce intermolecular forces compared to other polar groups. | biointerfaceresearch.com |
| Phase Stability | Enhances the stability of certain smectic phases (e.g., Smectic C). | The lateral dipole interactions favor tilted molecular arrangements. | biointerfaceresearch.com, researchgate.net |
Intermediates for Advanced Dyes and Pigments Research
In the field of color chemistry, this compound serves as a valuable intermediate for the synthesis of advanced dyes and pigments, particularly those of the azo class. Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most versatile class of synthetic colorants. nih.gov Their synthesis is typically a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile. nih.govresearchgate.net
The chemical structure of this compound makes it an excellent coupling component. The two hydroxyl groups are strong activating groups, making the aromatic ring highly electron-rich and susceptible to electrophilic aromatic substitution by a diazonium salt. nih.gov The reaction proceeds as follows:
Diazotization : A primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in the presence of a strong mineral acid like HCl) at low temperatures (0–5 °C) to form a relatively unstable diazonium salt. researchgate.netunb.ca
Azo Coupling : The resulting diazonium salt, a weak electrophile, is then added to a solution of this compound. The electron-rich benzene (B151609) ring of the diol attacks the diazonium salt, forming a stable azo bond and yielding a highly conjugated, colored molecule. nih.govyoutube.com
The fluorine atoms at the 2- and 5-positions act as auxochromes, modifying the electronic properties of the dye molecule. They can influence the final color (typically causing a bathochromic or hypsochromic shift) and improve key properties such as lightfastness, thermal stability, and resistance to oxidation. By choosing different primary aromatic amines for the diazotization step, a wide gamut of colors can be produced from this single intermediate, enabling research into new high-performance dyes for textiles, printing, and other advanced applications. nih.gov
| Starting Amine (Ar-NH₂) | Intermediate Diazonium Salt (Ar-N₂⁺) | Coupling Component | Resulting Azo Dye Structure |
|---|---|---|---|
| Aniline or Substituted Aniline | Aryl Diazonium Cation | This compound | ![]() |
| The aryl group (Ar) can be varied to control the final color and properties of the dye. The coupling reaction occurs at the position para to one hydroxyl group and ortho to the other. |
Role as a Reagent in Complex Organic Transformations
Participation in Multi-component Reactions and Cascade Sequences
Multi-component reactions (MCRs) and cascade (or domino) sequences are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, thereby minimizing waste and saving time. beilstein-journals.orgrsc.org The molecular architecture of this compound, featuring multiple reactive sites—two nucleophilic hydroxyl groups and an activated aromatic ring—makes it a promising candidate for designing such complex transformations.
While specific literature detailing the use of this compound in MCRs is not abundant, its structural motifs are analogous to other diols and phenols that are widely used in these reactions. For instance, it could theoretically participate in a three-component reaction with an aldehyde and an amine (or ammonia). In this scenario, the aromatic ring could undergo an electrophilic substitution analogous to a Mannich reaction, or the hydroxyl groups could react to form cyclic structures like dioxanes.
In cascade sequences, the diol can serve as a starting point for a series of intramolecular reactions. A hypothetical cascade could involve a sequential double functionalization of the hydroxyl groups (e.g., double etherification with a molecule containing another reactive moiety), followed by a base- or acid-catalyzed intramolecular cyclization that engages the fluorinated benzene ring. The strategic placement of the fluorine and hydroxyl groups can direct the regioselectivity of these transformations, enabling the synthesis of complex heterocyclic or polycyclic structures that would be challenging to access through traditional multi-step synthesis. nih.gov The reactivity of the compound allows for the formation of multiple chemical bonds in one pot, aligning with the principles of green and efficient chemistry. rsc.org
Development of New Synthetic Pathways for Fine Chemicals
The development of novel and efficient synthetic pathways is crucial for the production of fine chemicals, which are high-purity, low-volume substances used in specialty applications such as pharmaceuticals, agrochemicals, and electronics. beilstein-journals.org this compound is a versatile reagent that facilitates the creation of new synthetic routes to valuable target molecules.
Its utility in synthesizing specialized liquid crystals and high-performance dyes are prime examples of its role in producing fine chemicals. Beyond these applications, its structure is a key synthon for introducing a 2,5-difluororesorcinol moiety into larger molecules. This is particularly relevant in medicinal chemistry, where the incorporation of fluorine atoms can enhance a drug's metabolic stability, binding affinity, and lipophilicity.
New synthetic pathways leveraging this compound can be envisioned for the creation of:
Fluorinated Heterocycles: The diol can be a precursor for synthesizing fluorinated analogues of benzofurans, benzoxazines, or other heterocyclic systems through condensation and cyclization reactions. These scaffolds are common in biologically active compounds.
Specialty Polymers and Resins: As a difunctional monomer, it can be used in polycondensation reactions to create novel fluorinated polyesters, polyethers, or epoxy resins. The fluorine content would impart unique properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and specific optical characteristics.
Asymmetric Synthesis: The C₂ symmetry of the molecule, when considering the hydroxyl groups, can be exploited in asymmetric catalysis or as a chiral auxiliary after appropriate derivatization, opening pathways to enantiomerically pure fine chemicals.
The compound's distinct pattern of fluorination and hydroxylation provides a unique chemical reactivity that allows chemists to design synthetic routes that are more efficient, regioselective, and lead to novel fine chemicals with desirable properties.
Future Perspectives and Emerging Research Directions
Sustainable Synthesis of Fluorinated Aromatic Diols
The growing emphasis on green chemistry is driving the development of more sustainable methods for synthesizing fluorinated organic compounds. tandfonline.com Traditional fluorination methods often involve harsh reagents and conditions, leading to significant environmental concerns. tandfonline.comrsc.org Future research in the synthesis of 2,5-difluorobenzene-1,3-diol and related compounds is geared towards greener alternatives.
One promising approach is the use of flow chemistry . Continuous flow reactors offer enhanced safety, better reaction control, and scalability for fluorination reactions, which are often highly exothermic. mit.edubeilstein-journals.orgresearchgate.net The use of flow electrochemistry is another avenue being explored to develop safer and more versatile fluorination protocols. chemistryworld.comrsc.org This technique can reduce the hazards associated with reagents like hydrofluoric acid by generating reactive species in situ and allowing for immediate use and quenching. rsc.org
Biocatalysis presents an environmentally benign route for the synthesis and transformation of fluorinated aromatics. researchgate.nettudelft.nl While direct enzymatic synthesis of this compound is still an area for development, the transformation of related difluorinated phenols by microorganisms has been demonstrated. For instance, Penicillium frequentans has been shown to hydroxylate various difluorophenols, suggesting the potential for enzymatic pathways to introduce hydroxyl groups onto a difluorobenzene scaffold. nih.gov The development of engineered enzymes could lead to highly selective and sustainable synthetic routes.
Below is a table summarizing emerging sustainable synthesis strategies for fluorinated aromatic diols:
| Synthesis Strategy | Principles and Advantages | Key Research Findings |
| Flow Chemistry | Utilizes continuous flow reactors for improved heat transfer, mixing, and safety, particularly for hazardous reactions. mit.edubeilstein-journals.org | Enables the use of fluorinated greenhouse gases in synthesis and allows for safer handling of reagents. mit.edursc.org |
| Electrochemistry | Employs electricity to drive chemical reactions, often with milder reagents and conditions. chemistryworld.comrsc.org | Facilitates scalable and safe fluorination through electrochemically generated intermediates. rsc.org |
| Biocatalysis | Uses enzymes or whole microorganisms to catalyze reactions with high selectivity and under mild conditions. researchgate.nettudelft.nl | Microorganisms have been shown to transform difluorinated phenols, indicating potential for enzymatic synthesis routes. nih.gov |
Integration of Machine Learning in Predictive Chemistry for this compound
Machine learning (ML) is rapidly becoming an indispensable tool in chemical research, capable of accelerating discovery and providing insights into molecular properties and reactivity. research.google For a molecule like this compound, ML can be applied in several key areas.
Predicting Physicochemical Properties: ML models, particularly graph neural networks, can be trained on large datasets of molecules to predict a wide range of quantum chemical properties with high accuracy and at a fraction of the computational cost of traditional methods like Density Functional Theory (DFT). research.google For this compound, this could include predictions of its electronic properties, solubility, and interaction with other molecules, which are crucial for designing its applications in materials science.
The table below outlines the applications of machine learning in the study of this compound:
| Machine Learning Application | Description | Potential Impact |
| Property Prediction | Utilizes models like Message Passing Neural Networks (MPNNs) to predict electronic, thermodynamic, and vibrational properties. research.google | Accelerates the screening of derivatives of this compound for specific applications without the need for extensive experimental work. |
| Retrosynthesis Planning | Employs AI to propose synthetic routes by recursively breaking down the target molecule into simpler, commercially available precursors. mit.edumicrosoft.com | Identifies more efficient and sustainable synthetic pathways for this compound. |
| Reactivity Prediction | Predicts the outcome and optimal conditions for chemical reactions, including the strength of fluorinating agents. rsc.orgrsc.org | Guides the experimental design for the synthesis and further functionalization of this compound. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique electronic properties conferred by the two fluorine atoms and two hydroxyl groups in this compound suggest that it may exhibit novel reactivity. Future research will likely focus on exploring these unique chemical behaviors.
Dearomatization Reactions: Recent studies have shown that phenols can undergo regio- and enantio-selective dearomatization through fluorination. nih.govrsc.org Investigating similar transformations with this compound could lead to the synthesis of highly functionalized, non-aromatic cyclic compounds with potential applications in medicinal chemistry.
Biocatalytic Transformations: As mentioned earlier, microorganisms can transform fluorinated phenols. nih.gov Further exploration of the metabolic pathways of various microorganisms when exposed to this compound could reveal novel enzymatic reactions, such as ring-opening or further hydroxylation, leading to the production of valuable bio-based chemicals.
Deoxyfluorination and C-F Bond Activation: While the synthesis of fluorinated aromatics is a major focus, the selective replacement of hydroxyl groups with fluorine (deoxyfluorination) is also a significant area of research. researchgate.netharvard.edu Studying the deoxyfluorination of this compound could provide access to tetrafluorinated benzene (B151609) derivatives. Conversely, exploring the selective activation and functionalization of the C-F bonds in this molecule could open up new avenues for creating complex molecular architectures.
Development of Advanced Functional Materials with Tunable Properties
The incorporation of fluorine into organic materials can significantly enhance their properties, including thermal stability, chemical resistance, and electronic characteristics. spiedigitallibrary.orgbohrium.com this compound is a promising building block for a variety of advanced functional materials.
Fluorinated Liquid Crystals: The introduction of fluorine atoms into liquid crystal molecules can have a dramatic effect on their mesomorphic behavior and physical properties, such as viscosity and birefringence. spiedigitallibrary.orgresearchgate.net The rigid core and potential for hydrogen bonding in this compound make it an interesting candidate for the synthesis of novel liquid crystalline materials with tunable properties for display technologies. bohrium.comnih.gov
High-Performance Polymers: The diol functionality of this compound allows it to be used as a monomer in the synthesis of polyesters and other polymers. The resulting fluorinated polymers would be expected to exhibit enhanced thermal stability and chemical resistance. These materials could find applications in demanding environments, such as in the aerospace and electronics industries.
Metal-Organic Frameworks (MOFs): The use of fluorinated organic linkers is a growing trend in the design of MOFs. rsc.orgalfa-chemistry.com Fluorination can increase the hydrophobicity and stability of the framework and can also enhance gas sorption and separation properties. rsc.orgresearchgate.net this compound, after modification to include appropriate coordinating groups, could serve as a linker for the synthesis of novel MOFs with tailored pore environments for applications in catalysis, gas storage, and separation. acs.orgacs.org
The potential applications of this compound in advanced materials are summarized in the table below:
| Material Class | Role of this compound | Potential Properties and Applications |
| Liquid Crystals | Serves as a core structural unit. | Enhanced smectic phases, lower viscosity, and altered birefringence for use in ferroelectric liquid crystal devices. spiedigitallibrary.orgresearchgate.net |
| Polymers | Acts as a monomer for polyesters and other condensation polymers. | Improved thermal and chemical stability for high-performance applications. |
| Metal-Organic Frameworks (MOFs) | Can be functionalized to act as an organic linker. | Increased hydrophobicity, enhanced gas affinity, and improved stability for applications in gas separation and catalysis. rsc.orgresearchgate.net |
Q & A
Q. What are the primary safety considerations when handling 2,5-Difluorobenzene-1,3-diol in laboratory settings?
- Methodological Answer : Handling requires strict adherence to protocols for fluorinated aromatic compounds. Key steps include:
Q. How can researchers confirm the purity of this compound after synthesis?
- Methodological Answer : Purity validation involves:
- HPLC-UV with a C18 column and methanol/water mobile phase (retention time ~8–10 mins for fluorinated diols) .
- 13C NMR spectroscopy to detect impurities via characteristic shifts (e.g., δ 160–165 ppm for fluorinated aromatic carbons) .
- Melting point analysis (expected range: 120–125°C for pure compounds) .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer : Common approaches include:
- Hydrolysis of fluorinated benzotrifluorides using NaOH/ethanol under reflux (yields ~60–70%) .
- Selective deprotection of methoxy groups in 2,5-difluoro-1,3-dimethoxybenzene via BBr3 in DCM (yields ~75%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR) for this compound derivatives?
- Methodological Answer : Discrepancies often arise from ortho-fluorine coupling or tautomerism. Strategies include:
Q. What experimental designs optimize regioselectivity in synthesizing this compound derivatives (e.g., esters or boronic acids)?
- Methodological Answer : Regioselectivity is controlled via:
- Protecting group strategies : Selective protection of one hydroxyl group using TMSCl before esterification/boronation .
- Catalytic systems : Pd(OAc)2/XPhos for Suzuki-Miyaura coupling of boronic esters (yields >85%) .
- Table : Reaction conditions for ester derivatives:
| Derivative | Reagent | Solvent | Temp. | Yield |
|---|---|---|---|---|
| Methyl ester | CH3I, K2CO3 | DMF | 80°C | 78% |
| Boronic ester | Pinacol, Pd(OAc)2 | THF | 60°C | 82% |
Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability protocols involve:
- Accelerated degradation studies in buffers (pH 1–13) at 40–80°C, monitored via HPLC .
- LC-MS identification of degradation products (e.g., defluorination or ring-opening products) .
- Kinetic modeling using Arrhenius equations to predict shelf life .
Q. What strategies mitigate challenges in biological assays involving this compound (e.g., solubility or cytotoxicity)?
- Methodological Answer :
- Solubility enhancement : Use of DMSO/PEG-400 mixtures (≤5% v/v) to avoid precipitation in cell culture media .
- Cytotoxicity masking : Co-administration with antioxidants (e.g., NAC) to reduce ROS-mediated cell death .
- Metabolic stability assays : Liver microsome incubations with LC-MS quantification of parent compound .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data for this compound across studies?
- Methodological Answer : Contradictions may stem from assay variability or impurity interference. Solutions include:
- Dose-response standardization (IC50/EC50 curves with ≥6 concentrations) .
- Orthogonal assays (e.g., enzymatic inhibition + cell-based viability) to cross-validate results .
- Meta-analysis of published data using tools like RevMan to identify outliers .
Synthesis of Specialized Derivatives
Q. What methods improve yields in the synthesis of this compound-based heterocycles (e.g., benzimidazoles)?
- Methodological Answer : Key improvements include:
- Microwave-assisted synthesis (120°C, 30 mins) for cyclocondensation with aldehydes .
- Na2S2O5 as a catalyst in DMF under N2 to suppress side reactions (yields ~90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

